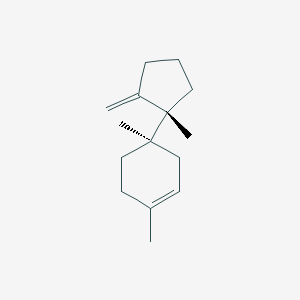![molecular formula C42H62Br2N4O6P2 B14694078 2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide CAS No. 35231-84-6](/img/structure/B14694078.png)
2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphorylamino and dimethylazanium groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The process typically starts with the preparation of 3-methylphenoxyphosphorylamine, which is then reacted with ethyl-dimethylazaniumylhexyl-dimethylazanium to form the final product. The reaction conditions often involve the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorylated derivatives, while reduction reactions may produce dephosphorylated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular signaling and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: The compound is used in the development of advanced materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting cellular processes. The phosphorylamino groups play a crucial role in these interactions, facilitating the binding to target molecules and influencing their function .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
- (-)-Carvone from spearmint
Uniqueness
What sets 2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide apart is its unique structure, which includes multiple phosphorylamino and dimethylazanium groups. This structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications. Its versatility in undergoing different chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .
Properties
CAS No. |
35231-84-6 |
|---|---|
Molecular Formula |
C42H62Br2N4O6P2 |
Molecular Weight |
940.7 g/mol |
IUPAC Name |
2-[bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C42H62N4O6P2.2BrH/c1-35-17-13-21-39(31-35)49-53(47,50-40-22-14-18-36(2)32-40)43-25-29-45(5,6)27-11-9-10-12-28-46(7,8)30-26-44-54(48,51-41-23-15-19-37(3)33-41)52-42-24-16-20-38(4)34-42;;/h13-24,31-34H,9-12,25-30H2,1-8H3,(H,43,47)(H,44,48);2*1H/q+2;;/p-2 |
InChI Key |
PGILYNKCFYKRGU-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NCC[N+](C)(C)CCCCCC[N+](C)(C)CCNP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


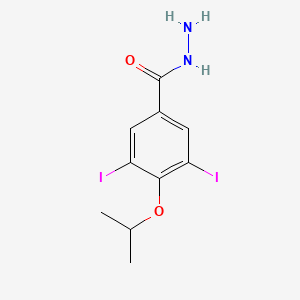

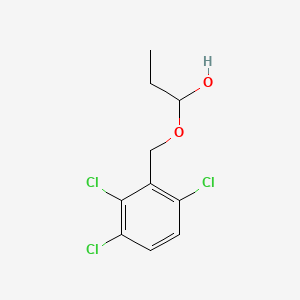
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
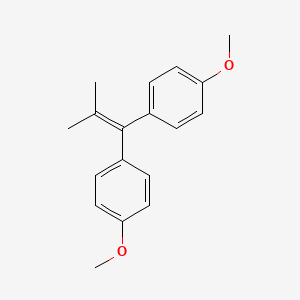
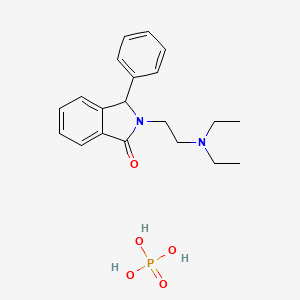

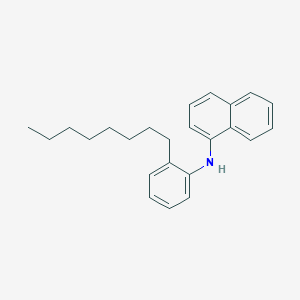
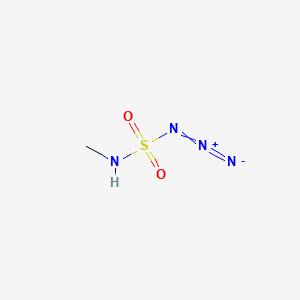
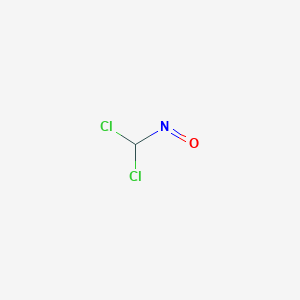
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
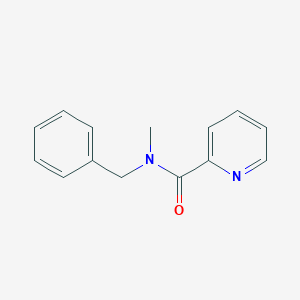
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
